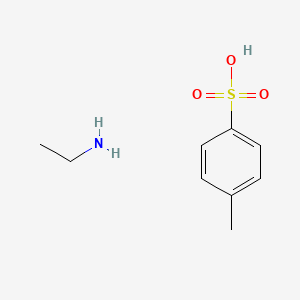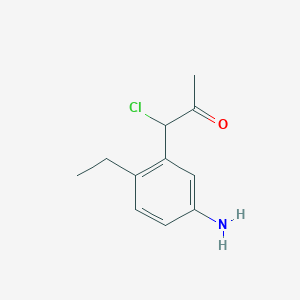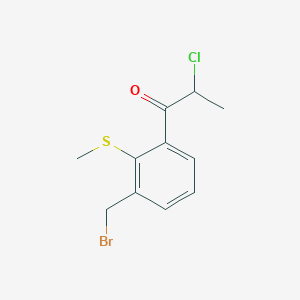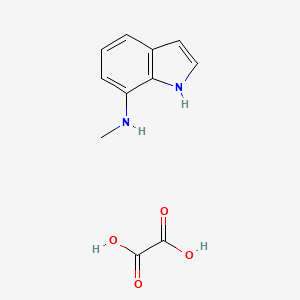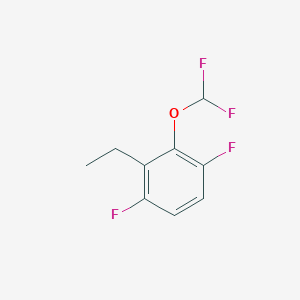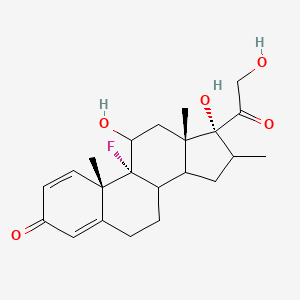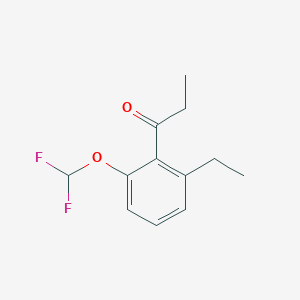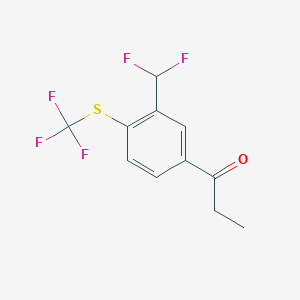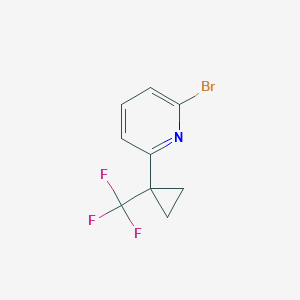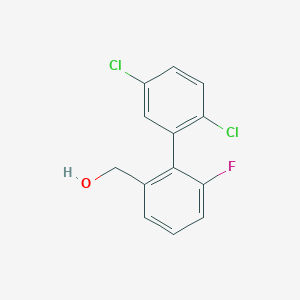
(2',5'-Dichloro-6-fluoro-biphenyl-2-yl)-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-methanol: is a chemical compound belonging to the biphenyl family It is characterized by the presence of two chlorine atoms and one fluorine atom on the biphenyl structure, with a methanol group attached to the second carbon of one of the phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-methanol typically involves the following steps:
Halogenation: The biphenyl structure is first halogenated to introduce chlorine and fluorine atoms at the desired positions. This can be achieved using reagents such as chlorine gas and fluorine gas under controlled conditions.
Grignard Reaction: The halogenated biphenyl is then subjected to a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium bromide, to introduce the methanol group.
Hydrolysis: The resulting intermediate is hydrolyzed to yield (2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-methanol.
Industrial Production Methods: Industrial production of (2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-methanol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding biphenyl derivative without the methanol group. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The chlorine and fluorine atoms on the biphenyl structure can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium tert-butoxide, polar aprotic solvents.
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Biphenyl derivative without the methanol group.
Substitution: Biphenyl derivatives with different functional groups replacing chlorine or fluorine.
Applications De Recherche Scientifique
Chemistry:
Catalysis: (2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-methanol is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Material Science: The compound is explored for its potential in the development of advanced materials with unique electronic and optical properties.
Biology and Medicine:
Pharmaceuticals: Research is ongoing to investigate the potential of (2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-methanol as a lead compound for the development of new drugs targeting specific biological pathways.
Biochemical Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Industry:
Chemical Manufacturing: (2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-methanol is used as an intermediate in the synthesis of various industrial chemicals and specialty products.
Mécanisme D'action
The mechanism of action of (2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may exert its effects through binding to active sites or allosteric sites, altering the conformation and function of the target molecules. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
(2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-acetic acid: Similar biphenyl structure with an acetic acid group instead of a methanol group.
(2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-amine: Similar biphenyl structure with an amine group instead of a methanol group.
Uniqueness:
Functional Group:
Chemical Properties: The combination of chlorine, fluorine, and methanol groups on the biphenyl structure results in distinct physicochemical properties, influencing its behavior in various chemical and biological systems.
Propriétés
Formule moléculaire |
C13H9Cl2FO |
|---|---|
Poids moléculaire |
271.11 g/mol |
Nom IUPAC |
[2-(2,5-dichlorophenyl)-3-fluorophenyl]methanol |
InChI |
InChI=1S/C13H9Cl2FO/c14-9-4-5-11(15)10(6-9)13-8(7-17)2-1-3-12(13)16/h1-6,17H,7H2 |
Clé InChI |
AZOYCSSGTZLMLB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)C2=C(C=CC(=C2)Cl)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


